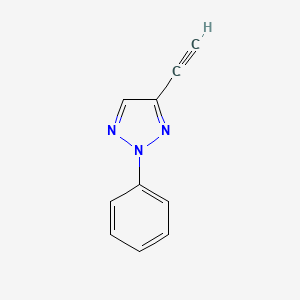

4-ethynyl-2-phenyl-2h-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-9-8-11-13(12-9)10-6-4-3-5-7-10/h1,3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHZKUFBOSZXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(N=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 4 Ethynyl 2 Phenyl 2h 1,2,3 Triazole Analogs

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized triazole derivatives. Each method offers unique information about the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-ethynyl-2-phenyl-2H-1,2,3-triazole analogs. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 carbon of the triazole ring (H-5) typically appears as a distinct singlet. nih.gov For 2-substituted 1,2,3-triazoles, the regioisomeric placement of substituents can be determined, with the N2-substituted isomer often being the major product in certain synthetic routes. arkat-usa.org The chemical shift of the triazole proton generally falls in the downfield region, often between δ 8.00 and 8.75 ppm, confirming the aromatic nature of the heterocyclic ring. nih.gov Protons of the phenyl group attached to the triazole nitrogen typically resonate in the aromatic region (δ 7.2–7.9 ppm). The ethynyl (B1212043) proton (≡C-H) is expected to show a characteristic singlet in the δ 2.0–3.0 ppm range.

In ¹³C NMR spectra, the carbon atoms of the triazole ring (C4 and C5) show characteristic signals. For 1,4-disubstituted triazoles, these carbons typically resonate in the range of 122–128 ppm for C5 and 139–149 ppm for C4. nih.gov The carbons of the phenyl ring appear in their typical aromatic region (δ 120–140 ppm). The ethynyl carbons (C≡C) are also readily identified, typically appearing in the δ 70–90 ppm range. Two-dimensional NMR techniques, such as HMBC, are crucial for unambiguously assigning the structure, particularly in distinguishing between different regioisomers by observing correlations between protons and carbons. arkat-usa.org

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Triazole C-H | 8.00 - 8.75 |

| Phenyl H | 7.20 - 7.90 | |

| Ethynyl ≡C-H | 2.00 - 3.00 | |

| ¹³C | Triazole C4/C5 | 122 - 149 |

| Phenyl C | 120 - 140 | |

| Ethynyl C≡C | 70 - 90 |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with great confidence. mdpi.com

The fragmentation patterns observed in the mass spectra of 1,2,3-triazoles are highly dependent on the nature and position of the substituents on the ring. rsc.org Common fragmentation pathways for triazole derivatives involve the loss of stable neutral molecules. researchgate.net A primary fragmentation route for many 1,2,3-triazoles is the cleavage of the triazole ring with the elimination of a molecule of nitrogen (N₂). rsc.org Other observed fragmentations can include the loss of HCN or cleavage related to the specific substituents. rsc.org For the title compound and its analogs, fragmentation would likely involve the loss of N₂, followed by cleavages associated with the phenyl and ethynyl groups. The phenyl cation (m/z 77) is a common fragment observed in the mass spectra of phenyl-containing compounds. mdpi.com

| Initial Process | Neutral Loss | Resulting Fragment |

|---|---|---|

| Ring Cleavage | N₂ (28 Da) | [M - N₂]⁺ |

| Ring Cleavage | HCN (27 Da) | [M - HCN]⁺ |

| Substituent Fragmentation | - | Phenyl cation [C₆H₅]⁺ (m/z 77) |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogs, the FTIR spectrum provides clear evidence for its key structural features.

The characteristic vibrational bands include:

Ethynyl Group: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A band in the region of 2100–2260 cm⁻¹ is indicative of the C≡C triple bond stretch.

Aromatic Rings: C-H stretching vibrations for the phenyl and triazole rings are typically observed above 3000 cm⁻¹. mdpi.com C=C stretching vibrations within the aromatic rings appear in the 1450–1600 cm⁻¹ region. mdpi.com

Triazole Ring: The N=N and C=N stretching vibrations of the triazole ring contribute to the bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. nih.gov Specific vibrations of the triazole ring, such as N-N stretching, can also be identified. researchgate.net

The presence and position of these characteristic bands in the IR spectrum serve as a quick and reliable method for confirming the successful synthesis and the presence of the desired functional groups. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 |

| C≡C Stretch | 2100 - 2260 | |

| Aromatic (Phenyl/Triazole) | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 | |

| Triazole | Ring Vibrations (N=N, C=N) | 1400 - 1600 |

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic and photophysical properties of these triazole derivatives. The absorption spectra of 2-aryl-substituted 1,2,3-triazoles typically show absorption bands in the UV region, which arise from π-π* electronic transitions within the conjugated system formed by the phenyl and triazole rings. mdpi.comnih.gov For analogs with extended conjugation, such as those bearing arylethynyl groups, the absorption maxima can be red-shifted into the 250–450 nm range. nih.govmdpi.com

Many 2-aryl-1,2,3-triazole derivatives are highly efficient fluorophores, often exhibiting blue-light emission. mdpi.comresearchgate.net The emission properties, including the wavelength of maximum emission (λ_em), quantum yield (Φ_F), and Stokes shift (the difference between absorption and emission maxima), are highly sensitive to the nature and position of substituents. nih.govmdpi.com Introducing electron-donating or electron-withdrawing groups onto the phenyl or ethynyl moieties can significantly tune these properties. nih.gov For instance, push-pull systems created by placing electron-donating and electron-withdrawing groups on the aromatic rings can lead to large Stokes shifts and emission in the visible region. nih.gov

| Parameter | Description | Typical Range |

|---|---|---|

| λ_abs | Wavelength of Maximum Absorption | 250 - 450 nm |

| λ_em | Wavelength of Maximum Emission | 330 - 560 nm |

| Stokes Shift | λ_em - λ_abs | >100 nm (for some push-pull systems) |

| Φ_F | Fluorescence Quantum Yield | Up to ~65% |

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For analogs of 2-phenyl-2H-1,2,3-triazole, crystal structure analysis confirms the connectivity and regiochemistry of the molecule. researchgate.net

Studies on similar structures show that the 1,2,3-triazole ring is essentially planar. researchgate.netcore.ac.uk A key structural parameter is the dihedral angle between the plane of the triazole ring and the plane of the N-phenyl substituent. This angle can vary significantly depending on the crystal packing forces and the presence of other substituents, but often the molecules adopt a relatively flat conformation to maximize conjugation. researchgate.netnih.gov For example, in 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, the dihedral angle between the triazole and phenyl rings is very small, at only 2.44(7)°. researchgate.net X-ray analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. researchgate.net

| Parameter | Description | Typical Observation |

|---|---|---|

| Ring Geometry | Planarity of the 1,2,3-triazole ring | Essentially planar |

| Dihedral Angle | Angle between triazole and N-phenyl rings | Variable, often small (<15°) indicating near-planarity |

| Intermolecular Interactions | Forces governing crystal packing | C-H···N hydrogen bonds, π-π stacking |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to probe the redox properties of molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov While direct electrochemical data for this compound is not widely reported, studies on related 4-phenyl-1,2,3-triazole ligands in metal complexes demonstrate the utility of this technique. nih.govacs.org

In a typical CV experiment, the compound is dissolved in a solution with a supporting electrolyte, and the potential is swept to observe oxidation and reduction events. nih.gov The resulting voltammogram shows peaks corresponding to the potentials at which the molecule loses (oxidation) or gains (reduction) electrons. These redox potentials are influenced by the electronic nature of the substituents on the triazole and phenyl rings. Electron-donating groups generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (less negative reduction potential). This data is valuable for applications in materials science, such as in the design of organic electronic devices.

| Measurement | Information Obtained | Influencing Factors |

|---|---|---|

| Oxidation Potential (E_ox) | Energy required to remove an electron (related to HOMO level) | Substituent electronic effects (electron-donating/withdrawing groups) |

| Reduction Potential (E_red) | Energy released upon adding an electron (related to LUMO level) | |

| Redox Gap (E_ox - E_red) | Electrochemical HOMO-LUMO gap | Overall molecular conjugation and electronic structure |

Thermal Analysis Techniques

Research into the thermal properties of various 1,2,3-triazole derivatives reveals that their stability is significantly influenced by the nature of the substituents attached to the triazole or phenyl rings. For instance, studies on a series of 1-(4-substituted phenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives demonstrated that these compounds are generally thermally stable, with decomposition commencing at temperatures well above 200°C. orientjchem.orgorientjchem.org Thermogravimetric (TG) and Derivative Thermogravimetric (DTG) measurements showed that these compounds exhibit a single-step decomposition process. orientjchem.orgorientjchem.org The onset of thermal decomposition varies depending on the substituent on the phenyl ring, with stability ranging from 205°C to 275°C. orientjchem.orgorientjchem.org

Detailed thermal data for several 1-(p-substituted phenyl)-1H-1,2,3-triazole-4-carboxylic acid analogs are presented below.

| Compound | Substituent (para position) | Decomposition Onset Temperature (°C) | Reference |

| 1-(p-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | -Cl | 250 | orientjchem.org |

| 1-(p-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | -OH | 240 | orientjchem.org |

| 1-(p-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | -Br | 275 | orientjchem.org |

| 1-(p-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | -OCH₃ | 205 | orientjchem.org |

| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | -H | 270 | orientjchem.org |

In a more complex analog, the thermal stability was analyzed using both DSC and TGA, revealing a multi-stage decomposition process. mdpi.com The analysis of 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane showed no weight loss until 224°C. mdpi.com The DSC spectrum indicated two initial endothermic peaks at 115.6°C and 145.9°C, corresponding to melting and polymorphic transitions, followed by two exothermic decomposition peaks at higher temperatures. mdpi.com This multi-step decay is characteristic of secondary reactions where the decomposition products form new, more thermally stable compounds. mdpi.com

| Thermal Event | Peak Temperature (°C) | Specific Heat (J/g) | Weight Loss (%) |

| Endothermic Peak 1 | 115.6 | -7.6 | 0 |

| Endothermic Peak 2 | 145.9 | -5.2 | 0 |

| Exothermic Peak 1 | 249.0 | 55.1 | 45.96 |

| Exothermic Peak 2 | 363.6 | 29.3 | 34.92 |

Further studies on energetic polynitro-aryl-1,2,3-triazoles show that most of these derivatives decompose within a broad range of 142-319°C. researchgate.netnih.gov The thermal behavior of 1-(4-nitrophenyl)-1H-1,2,3-triazole, for example, shows that it is thermally stable up to 190°C. optica.org Its weight loss occurs in multiple steps, with a significant decomposition phase between 190°C and 260°C. optica.org The presence of nitro groups and other substituents clearly plays a crucial role in the thermal characteristics of the triazole ring system.

Theoretical and Computational Investigations of 4 Ethynyl 2 Phenyl 2h 1,2,3 Triazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of triazole systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and other properties. For triazole derivatives, DFT calculations are used to determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's electronic stability and potential for photoactivity. researchgate.netelifesciences.org For instance, studies on similar triazole-thiophene molecules have used DFT to reveal a near-planar, π-conjugated geometry and a significant HOMO-LUMO gap, confirming electronic stability. researchgate.netelifesciences.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as UV-Vis absorption spectra. nih.gov In studies of related phenyl-1,2,4-triazolo derivatives, TD-DFT has been successfully used to reproduce experimental UV-Vis spectra, attributing absorption bands to specific electronic transitions, typically from the HOMO to the LUMO. nih.gov These computational tools are invaluable for designing novel triazole-based fluorophores and other photoactive materials. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Triazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.144 eV | Relates to electron-donating ability |

| LUMO Energy | -2.526 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.618 eV | Indicator of chemical reactivity and electronic transitions |

Note: Data is representative for a substituted 1,2,4-triazole (B32235) derivative and serves as an illustrative example. nih.gov

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H isomers. nih.gov The relative stability of these tautomers is crucial for understanding their chemical reactivity and biological interactions. Computational methods, particularly DFT, are employed to calculate the relative energies of these tautomers in various environments, such as in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM). nih.gov For substituted 1,2,4-triazoles, studies have shown that the relative stability of tautomers can be significantly influenced by intramolecular interactions between substituents and the triazole ring. nih.gov Theoretical modeling combined with spectroscopic methods can elucidate the dominant tautomeric forms in solution. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential in drug discovery for predicting how a molecule might interact with a biological target.

The 1,2,3-triazole scaffold is a key component in many biologically active compounds due to its ability to form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net Docking studies on various 1,2,3-triazole derivatives have shown their potential to bind effectively to the active sites of enzymes involved in cancer and other diseases. mdpi.comnih.gov These studies help in understanding the key interactions, such as hydrogen bonds between the triazole nitrogen atoms and amino acid residues in the receptor's active site, which are crucial for biological activity. nih.govrsc.org For example, docking studies have guided the design of triazole-uracil ensembles as potential anti-tumor agents by predicting their binding affinity and interactions with target proteins like VEGFR-2. nih.gov

Table 2: Example of Docking Study Results for a Triazole Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| VEGFR-2 | -118.52 | Asn923, Ile804, Leu889 |

Note: Data is for a 1,2,3-triazole-uracil derivative. nih.gov

Computational methods are also used to elucidate the mechanisms of chemical reactions. The most common synthesis for 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com DFT calculations have been instrumental in studying the multi-stage mechanism of this reaction, helping to understand the role of the copper catalyst and the formation of intermediates like copper acetylenides. mdpi.com Such computational insights can help optimize reaction conditions to improve yields and regioselectivity. nih.gov

Supramolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in the solid state is governed by intermolecular interactions, which dictates the material's properties. The 1,2,3-triazole ring is a versatile functional unit for building complex supramolecular structures due to its capacity for diverse interactions. nih.gov These include hydrogen bonding, halogen bonding, and π-π stacking. mdpi.comnih.gov

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com For triazole derivatives, this analysis helps in understanding the forces that govern their crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms. nih.gov

The 2D-fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). The distribution and features of the plot highlight the prevalence of specific interactions.

For a representative 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, the analysis showed the following contributions of various contacts to the crystal packing: nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 31.5 |

| N···H/H···N | 19.2 |

| O···H/H···O | 14.5 |

| N···C/C···N | 10.9 |

| C···H/H···C | 10.2 |

| C···C | 5.2 |

| O···N/N···O | 4.0 |

| O···C/C···O | 2.4 |

| N···N | 2.1 |

This table presents data for a related triazole derivative to illustrate the type of information obtained from Hirshfeld surface analysis.

Lattice Energy Calculations (e.g., PIXEL Method) for Solid-State Stability

While Hirshfeld analysis provides qualitative and quantitative information about intermolecular contacts, lattice energy calculations offer a deeper understanding of the energetic stability of the crystal structure. The PIXEL method is one such computational approach used to calculate the lattice energy by partitioning it into coulombic, polarization, dispersion, and repulsion components for individual molecule-molecule interactions.

Cheminformatics and Predictive Modeling

Cheminformatics and predictive modeling are essential components of modern drug discovery, enabling the early-stage assessment of a compound's potential as a therapeutic agent. researchgate.netpensoft.net

In Silico Pharmacokinetic Predictions for Compound Profiling

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netdergipark.org.tr These predictions help in identifying compounds with favorable pharmacokinetic profiles, which is a critical factor for their success in clinical trials. dergipark.org.tr Various computational models, such as those available through platforms like SwissADME, predict key descriptors related to a compound's drug-likeness. researchgate.net

Key predicted ADME properties for drug candidates often include:

Molecular Weight: Influences absorption and distribution.

LogP (Lipophilicity): Affects solubility, permeability, and metabolism.

Hydrogen Bond Donors and Acceptors: Impacts solubility and binding to targets.

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

Solubility: Crucial for absorption.

Human Oral Absorption: Predicts the extent of absorption after oral administration. dergipark.org.tr

For many 1,2,3-triazole derivatives, in silico ADME studies have shown acceptable pharmacokinetic properties, suggesting their potential as orally bioavailable drugs. pensoft.netnih.gov These studies often verify compliance with frameworks like Lipinski's Rule of Five, which helps in assessing the drug-likeness of a chemical compound. dergipark.org.tr

| Property | Predicted Value Range for Drug-Likeness |

| Molecular Weight ( g/mol ) | < 500 |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Topological Polar Surface Area (Ų) | < 140 |

This table provides a general guideline for drug-likeness based on Lipinski's Rule of Five, commonly used in the in silico profiling of compounds like 1,2,3-triazole derivatives.

Prediction of Binding Profiles and Potential Activities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to predict the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or enzyme. nih.govnih.gov

For various 1,2,3-triazole derivatives, molecular docking studies have been performed to explore their potential as inhibitors for a range of biological targets, including enzymes involved in cancer and infectious diseases. nih.govresearchgate.netmdpi.com These studies can predict binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the triazole compound and the active site of the target protein. researchgate.netnih.gov

For instance, docking studies on novel 1,2,3-triazole derivatives have identified potential binding to targets like AKT1, a kinase involved in cancer pathways, with significant binding energy scores. researchgate.net Similarly, other triazole-based compounds have been evaluated as potential inhibitors of HIV-1 capsid protein and DNA-dependent protein kinase. mdpi.comnih.gov The results from these predictive studies are crucial for guiding the synthesis and biological evaluation of new therapeutic agents. researchgate.net

Applications of 4 Ethynyl 2 Phenyl 2h 1,2,3 Triazole in Chemical Research

Design and Synthesis of Advanced Materials

The inherent stability and modular synthesis of the 1,2,3-triazole core make it an attractive component in the design of advanced functional materials. nih.gov Derivatives of 4-ethynyl-2-phenyl-2H-1,2,3-triazole are utilized in creating materials with tailored electronic, optical, and self-assembly properties.

The electron-deficient nature of the 1,2,3-triazole ring makes it a valuable component in materials designed for organic electronics. arabjchem.org Donor-π-Acceptor-π-Donor (D–A–D) compounds based on a 2H-benzo[d] nih.govmdpi.comnih.govtriazole core, a related structure, have been investigated as p-type semiconductors in organic field-effect transistors (OFETs). rsc.org The planarity of the structure and efficient intramolecular charge transfer are critical for their semiconductor performance. rsc.org Similarly, luminophores based on 4H-1,2,4-triazole cores have been synthesized for potential application in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com The synthesis of such materials often involves coupling reactions, such as the Suzuki cross-coupling, to create extended π-conjugated systems. mdpi.com The ethynyl (B1212043) group on this compound is particularly useful for extending this conjugation through reactions like the Sonogashira cross-coupling, allowing for the fine-tuning of the material's electronic and photophysical properties.

Triazole derivatives are widely explored for their fluorescence properties. The 1,2,3-triazole core can be incorporated into push-pull chromophores, which exhibit significant fluorescence. For instance, a series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles has been synthesized and shown to have large Stokes shifts, with values often exceeding 150 nm. nih.gov The fluorescent properties of these triazoles can be easily adjusted by changing the substituents on the aryl rings. nih.gov

These tunable optical properties make them promising candidates for fluorescent labels and bioimaging agents. Studies have demonstrated the application of such triazole derivatives for labeling proteins and cells, with low cytotoxicity observed in cell lines like HEK293 and HeLa. nih.gov An acylhydrazone-based chemosensor incorporating a 2-phenyl-2H-1,2,3-triazole moiety has been developed for the selective and sensitive detection of Al³⁺ ions with a "turn-on" fluorescent response. researchgate.net The ethynyl group of this compound provides a reactive handle to attach such molecules to biomolecules or other targeting moieties.

Table 1: Examples of Triazole-Based Fluorescent Compounds

| Compound Class | Application | Key Optical Property | Ref. |

|---|---|---|---|

| 4,5-bis(arylethynyl)-1H-1,2,3-triazoles | Fluorescent labels for proteins and cells | Large Stokes shift (>150 nm) | nih.gov |

| 2-fluoroaryl-5-aryl-4-methyl-1,2,3-triazoles | Blue-emitting organic materials | High quantum yield (>99%) | researchgate.net |

| Acylhydrazone-based 2-phenyl-2H-1,2,3-triazole | Chemosensor for Al³⁺ detection | "Turn-on" fluorescence | researchgate.net |

The rigid, planar structure of the triazole ring, combined with its capacity for hydrogen bonding and π-π stacking, makes it an excellent building block for supramolecular chemistry, including the formation of organogels. arabjchem.org Novel organogelators based on fluorescent alkoxy-substituted 1,4-diarylated 1,2,3-triazoles have been synthesized. arabjchem.org These molecules self-assemble into three-dimensional nanofibrous networks, driven by van der Waals interactions and π-stacking, which immobilize solvent molecules to form a gel. arabjchem.org The gelation properties were found to improve with longer alkoxy chains attached to the triazole derivatives. arabjchem.org The this compound can be functionalized via its ethynyl group to incorporate long alkyl or alkoxy chains, thereby designing new triazole-based organogelators with specific properties.

Role in Organic Synthesis and Catalyst Design

Beyond its use in materials science, the 1,2,3-triazole moiety is a pivotal component in the fields of organic synthesis and catalysis, acting as both a stable intermediate and a versatile ligand for metal catalysts.

The synthesis of the 1,2,3-triazole ring itself has been the subject of extensive research, leading to highly efficient and versatile synthetic methods. researchgate.net The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". mdpi.comnih.gov This reaction allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. mdpi.com While CuAAC is prevalent, methods for synthesizing other isomers, such as the 2,4-disubstituted pattern found in this compound, have also been developed. For example, regioselective synthesis of N2-substituted triazoles can be achieved through methods like iodide ion-promoted direct α-C(sp²)-H triazolization of aldehydes. organic-chemistry.org

Once formed, the triazole ring is a stable intermediate. The ethynyl group of this compound is a key functional group that can participate in a wide array of subsequent transformations, including further cycloadditions, cross-coupling reactions (e.g., Sonogashira, Glaser), and nucleophilic additions, making it a valuable intermediate for building more complex molecular architectures. nih.gov

The nitrogen atoms in the 1,2,3-triazole ring are effective coordination sites for transition metals, making triazole derivatives highly versatile ligands in catalysis. researchgate.net Phenyl-triazole derivatives have been successfully used as cyclometalating ligands for various metals, including iridium(III), ruthenium(II), and osmium(II). nih.govacs.orgnih.gov These metal complexes have applications as luminescent materials and in photoredox catalysis. nih.gov

Specifically, 1-methyl-4-phenyl-1H-1,2,3-triazole has been used to synthesize photoactive iridium(III) complexes, demonstrating the ability of the phenyl-triazole scaffold to fine-tune the redox and emission properties of the resulting metal complex. nih.govnih.gov Furthermore, triazole-based ligands incorporating phosphine (B1218219) and pyridine (B92270) functionalities have been synthesized and used to create palladium(II) and platinum(II) complexes. These complexes have shown excellent catalytic activity in reactions such as the α-alkylation of acetophenones. rsc.org The this compound framework can be elaborated through its alkyne handle to create novel multidentate ligands, further expanding the scope of triazole-based catalysts.

Contributions to Agrochemical Research

The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore in agricultural science, with many derivatives used as fungicides, herbicides, and insecticides. rjptonline.org Azole fungicides, for instance, are widely used for crop protection. rjptonline.org Research has demonstrated that disubstituted 1,2,4-triazole derivatives exhibit notable antifungal, insecticidal, and herbicidal properties. rjptonline.org Similarly, 1,2,3-triazole derivatives have been investigated for their potential in agrochemical applications. For example, a series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated for their in vitro antifungal activities against several phytopathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org One particular compound from this series demonstrated significant efficacy in controlling rice sheath blight and rape sclerotinia rot in vivo. rsc.org While the broader triazole family shows significant promise in agrochemical research, specific studies focusing solely on the contributions of this compound were not prominent in the reviewed literature.

Structure-Based Design and Molecular Hybridization in Receptor Ligand Discovery

The 1,2,3-triazole moiety is a versatile tool in structure-based drug design and molecular hybridization. nih.govresearchgate.net Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. researchgate.net The 1,2,3-triazole ring is often used as a linker to connect different molecular fragments due to its chemical stability and its ability to engage in various non-covalent interactions. frontiersin.org The synthesis of such hybrid molecules is frequently achieved through click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole linker between two molecular units. nih.gov This approach has been used to create hybrid alkaloids and other complex molecules with potential therapeutic applications. nih.govresearchgate.net For instance, 4-phenyl-1H-1,2,3-triazole has been used as a scaffold in the design of novel HIV-1 capsid inhibitors. nih.gov

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. nih.govresearchgate.net The 1,2,3-triazole ring is recognized as a successful bioisostere for the amide bond. nih.govnih.govnih.gov Depending on its substitution pattern, the 1,2,3-triazole can mimic both trans- and cis-amide bonds. nih.gov Specifically, 1,4-disubstituted 1,2,3-triazoles are widely used as trans-amide bond replacements. nih.gov

The rationale for this replacement lies in the similar geometric and electronic properties of the 1,2,3-triazole ring and the amide group. nih.gov The triazole moiety is planar and possesses a dipole moment comparable to that of an amide. nih.gov Furthermore, it can act as a hydrogen bond acceptor through its nitrogen atoms (N2 and N3) and potentially as a hydrogen bond donor via the C5-H group. nih.govnih.gov Unlike amide bonds, the triazole ring is not susceptible to enzymatic hydrolysis, which can enhance the metabolic stability of a drug candidate. nih.gov This strategy has been successfully applied in the development of various therapeutic agents, including GPR88 agonists and HIV-1 Vif antagonists. nih.govnih.gov In one study, replacing an amide functionality in a lead compound with a 1,4-disubstituted-1,2,3-triazole resulted in a significant improvement in anti-HIV activity. nih.gov

The principles of rational ligand design have been applied to develop selective ligands for various G protein-coupled receptors (GPCRs), including adenosine (B11128) and dopamine (B1211576) receptors, often incorporating the 1,2,3-triazole scaffold. sotelolab.esresearchgate.netnih.gov

Adenosine Receptors: The family of adenosine receptors (A1, A2A, A2B, and A3) are important drug targets for a range of conditions. nih.gov Structure-based drug design, aided by the increasing availability of crystal structures for these receptors, has become a key strategy in developing potent and selective ligands. nih.gov While specific examples using this compound are not detailed in the provided literature, the general approach involves using computational models and structural information to design molecules that fit precisely into the receptor's binding pocket. nih.gov

Dopamine Receptors: The dopamine D3 receptor (D3R) is a target for neurological disorders such as schizophrenia and Parkinson's disease. nih.gov A common structural template for D3R ligands involves a phenylpiperazine moiety connected to an aryl group via a butylamide linker. nih.gov In an effort to improve metabolic stability, researchers have replaced the amide linker with a 1,2,3-triazole ring, demonstrating that it serves as a suitable bioisosteric replacement that maintains high affinity and selectivity for the D3 receptor. nih.gov A series of novel 1,2,3-triazole-containing compounds were synthesized and showed high D3R affinity. nih.gov Similarly, other studies have designed and synthesized N-phenyl nih.govsotelolab.esnih.govtriazole derivatives as selective dopamine D2 receptor ligands. researchgate.net

The 1,2,3-triazole moiety has been incorporated into the design of various enzyme inhibitors, with structure-activity relationship (SAR) studies guiding the optimization of these compounds. nih.govnih.gov SAR studies explore how changes in the structure of a molecule affect its biological activity, providing insights for designing more potent and selective inhibitors. icm.edu.pl

Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govmdpi.com Many HDAC inhibitors consist of three key parts: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov The 1,2,3-triazole ring has been used in the linker or cap region of novel HDAC inhibitors. nih.gov A "click-chemistry" based approach has been used to synthesize a library of 1,2,3-triazole-containing hydroxamic acids as HDAC inhibitors. nih.gov One lead compound from this library, 5g (NSC746457) , demonstrated potent inhibition of HDAC1 with an IC50 value of 104 ± 30 nM and showed significant cytotoxicity against a panel of human cancer cell lines. nih.gov

SAR studies on various series of 1,2,3-triazole derivatives have provided valuable insights for inhibitor design. For example, in a series of GPR88 agonists, substitutions at the C4 position of the triazole ring were generally well-tolerated, although activity tended to decrease with increasing substituent size. nih.gov In another study on HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole scaffold, specific substitutions on the phenyl ring were found to be critical for antiviral activity. nih.gov These studies highlight the importance of the 1,2,3-triazole scaffold as a versatile platform for developing and optimizing enzyme inhibitors.

Future Research Directions and Challenges in 4 Ethynyl 2 Phenyl 2h 1,2,3 Triazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The predominant method for synthesizing 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov While highly reliable, future research will focus on developing synthetic routes that improve upon this already powerful reaction in terms of efficiency, waste reduction, and environmental impact.

Efficiency and Atom Economy: Future synthetic strategies will aim for higher yields and reduced reaction times. Atom economy, a concept that measures how many atoms from the reactants are incorporated into the final product, is a key driver of green chemistry. jocpr.commonash.edu Traditional multi-step syntheses often have low atom economy, generating significant waste. monash.edu The development of one-pot, multi-component reactions where azides, alkynes, and other building blocks are combined in a single step represents a significant advance. frontiersin.orgnih.gov For instance, three-component reactions involving an azide, an alkyne, and an aryl halide can assemble highly substituted triazoles in a single operation, maximizing atom economy. frontiersin.orgnih.gov

Environmental Sustainability: A major challenge is the reliance on copper catalysts, which can be toxic and require removal from the final products, especially for pharmaceutical applications. Research is shifting towards:

Catalyst-Free Reactions: Exploring thermal cycloadditions, although this often requires high temperatures and can lead to a mixture of products. frontiersin.org

Alternative Catalysts: Investigating other, less toxic metal catalysts or even metal-free reaction conditions. frontiersin.org

Greener Solvents: Replacing common organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. frontiersin.org

The table below compares traditional and emerging synthetic approaches for triazoles, highlighting the drive towards greener methodologies.

| Feature | Traditional Synthesis (e.g., Huisgen 1,3-dipolar cycloaddition) | Click Chemistry (CuAAC) | Future Green Synthesis |

| Catalyst | None (thermal) | Copper(I) | Non-toxic metals, organocatalysts, or catalyst-free |

| Regioselectivity | Low (mixture of 1,4 and 1,5-isomers) | High (exclusively 1,4-isomer) | High |

| Reaction Conditions | High temperatures | Room temperature | Mild conditions, aqueous media |

| Atom Economy | High | High | Very High (e.g., one-pot multi-component reactions) |

| Waste Profile | Minimal byproducts | Catalyst and ligand waste | Minimal to zero waste |

Exploration of Undiscovered Reactivity and Transformation Pathways for Ethynyl-Phenyl-Triazole Scaffolds

The ethynyl (B1212043) group on the 4-ethynyl-2-phenyl-2H-1,2,3-triazole scaffold is a gateway to a vast array of chemical transformations, yet its full reactive potential remains underexplored. The triazole ring itself is generally stable, but the interplay between the ethynyl, phenyl, and triazole moieties can lead to unique reactivity. nih.gov

Future research will likely focus on:

Post-Triazole Functionalization: Using the terminal alkyne for further reactions. This includes well-established transformations like Sonogashira cross-coupling to introduce new aryl groups, subsequent click reactions to create bis-triazoles, and Glaser coupling to form diynes.

Cycloaddition Reactions: Beyond the formation of the triazole ring itself, the ethynyl group can participate in other cycloadditions, leading to complex polycyclic systems.

Metal-Mediated Transformations: The triazole ring can act as a ligand for metal complexes, while the ethynyl group can be activated by metals to undergo novel transformations. This dual functionality is crucial for developing new catalysts and functional materials. For example, phenyl-triazole derivatives are used as versatile ligands for iridium(III) complexes, creating photoactive materials with tunable properties. nih.gov

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., photochemical or high-temperature), the triazole ring can potentially undergo rearrangements or ring-opening, providing pathways to other heterocyclic systems.

Advanced Computational Modeling for De Novo Design and Precise Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules and materials. mdpi.com For the this compound scaffold, advanced computational modeling offers two primary opportunities: de novo design and precise property prediction.

De Novo Design: Algorithms can be used to design novel molecules based on the triazole scaffold by adding different functional groups and predicting their properties. This is particularly valuable in drug discovery, where computational models can design ligands that fit perfectly into the active site of a target protein. nih.gov For example, modeling can help design triazole derivatives that selectively target specific enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Precise Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can predict a wide range of molecular properties before synthesis, saving time and resources. mdpi.comresearchgate.net These properties include:

Electronic Properties: HOMO-LUMO gaps, dipole moments, and electronic absorption spectra, which are crucial for designing materials for electronics and photonics. mdpi.comresearchgate.net

Reactivity: Predicting the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. nih.gov

Pharmacokinetics (ADME): In a drug discovery context, computational tools can predict a molecule's Absorption, Distribution, Metabolism, and Excretion properties, helping to identify promising drug candidates early in the process. mdpi.com

| Computational Method | Application for Ethynyl-Phenyl-Triazole | Predicted Properties |

| Molecular Docking | Drug Discovery | Binding affinity and orientation in a protein active site. nih.gov |

| Density Functional Theory (DFT) | Materials Science, Reactivity Prediction | Electronic structure, molecular orbital energies, reaction pathways. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Predicts biological activity based on molecular structure. mdpi.com |

Integration with Emerging Technologies for High-Throughput Synthesis and Screening Applications

The combination of robust synthetic chemistry with automation and miniaturization is revolutionizing chemical research. The reliability of click chemistry makes the triazole scaffold exceptionally well-suited for these emerging technologies.

High-Throughput Synthesis: Automated platforms and continuous flow reactors can be used to rapidly synthesize large libraries of this compound derivatives. rsc.org In a flow reactor, reactants are continuously pumped through a heated tube, allowing for precise control over reaction conditions and the rapid production of many different compounds by simply varying the starting materials. rsc.org This technology enables the creation of hundreds or thousands of unique triazole compounds for screening purposes.

High-Throughput Screening (HTS): Once a large library of compounds is synthesized, HTS can be used to rapidly test them for a specific biological activity or material property. For instance, a library of triazole derivatives was screened to identify potent and specific antagonists for the pregnane X receptor, a key protein in drug metabolism. nih.gov This process, which involved testing over 130,000 compounds, would be impossible without automation. nih.gov The integration of HTS with the synthesis of triazole libraries is a powerful engine for discovering new drugs and materials.

Design of Multi-Functional Triazole-Based Scaffolds for Synergistic Effects in Materials and Molecular Probes

Materials Science: Triazoles are being incorporated into polymers and macromolecules to create new functional materials. researchgate.net The rigidity of the triazole ring can impart desirable thermal and mechanical properties to polymers. The ability to easily functionalize the scaffold allows for the creation of materials with tailored electronic, optical, or recognition properties.

Molecular Probes: In biomedical research, molecules are needed that can perform multiple tasks simultaneously. For example, a molecular probe might need to bind to a specific biological target, fluoresce for imaging, and carry a therapeutic agent. Triazole scaffolds are used to link these different functional units. nih.govmdpi.com For instance, researchers have designed multi-functional ascorbic acid derivatives using a triazole linker to combine antioxidant, anti-inflammatory, and neuroprotective properties in a single molecule for potential Alzheimer's disease treatment. mdpi.com Similarly, triazole-based compounds have been developed as molecular probes for imaging tau protein aggregates, which are implicated in Alzheimer's disease. nih.gov The challenge lies in designing these scaffolds so that the different functional parts work together synergistically rather than interfering with one another.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.